molecular formula C29H41B B1282073 2-Bromo-9,9-dioctyl-9H-fluorene CAS No. 302554-80-9

2-Bromo-9,9-dioctyl-9H-fluorene

Cat. No.: B1282073
CAS No.: 302554-80-9
M. Wt: 469.5 g/mol
InChI Key: ITVGRPGDCPNGHZ-UHFFFAOYSA-N
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Description

2-Bromo-9,9-dioctyl-9H-fluorene (CAS: 302554-80-9) is a brominated fluorene derivative with two octyl chains at the 9-position. This compound serves as a critical intermediate in organic synthesis, particularly for constructing π-conjugated systems used in optoelectronic materials, fluorescent dyes, and semiconducting polymers . Its structure enables selective functionalization at the 2- and 7-positions via cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a versatile precursor for asymmetric and symmetric architectures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9,9-dioctyl-9H-fluorene typically involves the bromination of 9,9-dioctylfluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an organic solvent like chloroform or dichloromethane .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Electronics

2-Bromo-9,9-dioctyl-9H-fluorene is extensively utilized in the field of organic electronics, particularly in the development of:

  • Organic Light Emitting Diodes (OLEDs) : This compound serves as a building block for blue-emitting materials essential in OLED technology. Its ability to facilitate charge transport and light emission is critical for device efficiency .
  • Organic Photovoltaics (OPVs) : It is incorporated into the active layers of solar cells to enhance their efficiency. The compound's electronic properties contribute to improved charge separation and transport within the photovoltaic material .
  • Conducting Polymers : this compound is used in the synthesis of conjugated polymers, which are integral to various electronic applications due to their conductivity and stability .

Materials Science

The compound plays a significant role in materials science, particularly in:

  • Polymer Development : It is employed in the synthesis of novel polymers and copolymers that exhibit unique electronic and optical properties. These materials are crucial for creating advanced electronic devices with tailored functionalities .
  • Fluorescent Probes : Due to its strong fluorescence properties, this compound has been explored as a fluorescent probe for bioimaging applications. Its ability to emit strong blue light makes it suitable for tracking biological processes in live cells .

Biological Studies

In biological research, this compound has been investigated for:

  • Bioimaging Applications : Its fluorescence allows it to be used as a probe for imaging cellular processes, providing insights into biological mechanisms at the molecular level .
  • Medicinal Chemistry : The compound has potential as a precursor in the synthesis of pharmaceutical compounds. Its electrophilic nature may allow it to interact with various biomolecules, including proteins and nucleic acids .

Mechanism of Action

The mechanism of action of 2-Bromo-9,9-dioctyl-9H-fluorene in electronic applications involves its ability to participate in π-conjugation, which facilitates charge transport. The presence of the bromine atom and octyl groups influences the electronic properties, making it suitable for use in devices that require high electron mobility and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Chain Length Variations

  • 2-Bromo-9,9-dihexyl-9H-fluorene (CAS: 226070-05-9): Structural Difference: Hexyl (C6) vs. octyl (C8) chains at the 9-position. Impact: Shorter hexyl chains reduce steric hindrance and slightly lower solubility in nonpolar solvents compared to the octyl variant. This affects reaction yields in cross-coupling steps; for example, dihexyl derivatives are reported in multi-step syntheses of dyes with moderate yields (53–86%) . Applications: Used in asymmetric dye synthesis where controlled reactivity is prioritized over solubility .

Halogenation Pattern

  • 2,7-Dibromo-9,9-dioctyl-9H-fluorene (CAS: 198964-64-4): Structural Difference: Bromination at both 2- and 7-positions. Impact: Dual bromine atoms enable polymerization (e.g., with tetrafluorobenzene via Pd-catalyzed C–H activation) and symmetric functionalization. Applications: Key monomer for polyfluorenes in organic solar cells and light-emitting diodes (OLEDs) .

Functional Group Replacements

  • 2-Ethynyl-9,9-dioctyl-9H-fluorene: Structural Difference: Bromine replaced with an ethynyl group (–C≡CH). Impact: Ethynyl groups enhance conjugation length, improving charge transport in semiconducting polymers. This modification shifts absorption/emission spectra to longer wavelengths, useful in near-infrared (NIR) laser protection materials . Applications: Nonlinear optical materials and single-walled carbon nanotube sorting agents .
  • 2-Nitro-9,9-dioctyl-9H-fluorene: Structural Difference: Bromine replaced with a nitro (–NO2) group. Impact: Nitro groups introduce strong electron-withdrawing effects, altering electronic properties for use in thermally stable chromophores. However, nitro derivatives often exhibit reduced stability under harsh reaction conditions compared to brominated analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Applications Reactivity Notes
2-Bromo-9,9-dioctyl-9H-fluorene 302554-80-9 C₂₉H₄₁Br 461.55 Br (2-position) Dye intermediates, OLEDs Selective Suzuki/Sonogashira coupling
2,7-Dibromo-9,9-dioctyl-9H-fluorene 198964-64-4 C₂₉H₄₀Br₂ 548.44 Br (2,7-positions) Polymer synthesis Polymerization via C–H activation
2-Bromo-9,9-dihexyl-9H-fluorene 226070-05-9 C₂₅H₃₃Br 413.43 Br (2-position) Asymmetric dye synthesis Moderate yields in cross-coupling
2-Ethynyl-9,9-dioctyl-9H-fluorene N/A C₂₉H₄₀ 388.63 –C≡CH (2-position) NIR materials Enhanced conjugation length

Key Research Findings

  • Reactivity in Cross-Coupling: Mono-bromo derivatives (e.g., this compound) show higher selectivity in Sonogashira couplings compared to dihalogenated analogs, minimizing side reactions .
  • Optoelectronic Performance : Polymers derived from 2,7-dibromo-9,9-dioctyl-9H-fluorene exhibit superior charge mobility (10⁻³ cm²/V·s) due to extended π-conjugation, whereas ethynyl-modified variants achieve broader absorption ranges (600–900 nm) .
  • Solubility vs. Functionality Trade-off : Octyl chains improve solubility in toluene and chloroform, critical for solution-processed devices, but reduce crystallinity compared to shorter-chain analogs .

Biological Activity

2-Bromo-9,9-dioctyl-9H-fluorene (C29H41Br) is an organic compound that has garnered attention in various fields, particularly in materials science and biological research. This article delves into its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by its fluorene backbone with two octyl groups and a bromine substituent. The presence of the bromine atom can significantly influence its reactivity and biological interactions. Its molecular structure can be represented as follows:

C29H41Br\text{C}_{29}\text{H}_{41}\text{Br}

Synthesis Methods

The synthesis of this compound typically involves direct arylation techniques. For instance, one study demonstrated the use of direct arylation polymerization to create conjugated polymers incorporating this compound. The yield for the synthesis was reported at approximately 83% using specific reaction conditions .

The biological activity of this compound has been explored in several contexts:

  • Antioxidant Properties : Compounds similar to this compound have shown potential antioxidant activities, which may be attributed to their ability to scavenge free radicals.
  • Cellular Interactions : Studies have indicated that the compound may interact with cellular receptors or enzymes, potentially modulating neurotransmitter release or influencing metabolic pathways .
  • Toxicological Assessments : Research has highlighted the need for toxicological data to understand the adverse health effects associated with compounds like this compound. Its effects on endocrine systems and metabolism have been subjects of investigation .

Research Findings

Recent studies have provided insights into the biological implications of this compound:

StudyFindings
Investigated the thermal stability and morphological properties of fluorene-based materials, indicating potential applications in organic electronics.
Provided a comprehensive overview of its chemical properties and classification, emphasizing its relevance in material science.
Discussed the synthesis of near-infrared dyes incorporating this compound, suggesting its utility in photonic applications.

Case Studies

  • Photonic Applications : A case study highlighted the use of this compound in developing near-infrared dyes for organic light-emitting diodes (OLEDs). The study demonstrated enhanced performance characteristics when utilized in specific electronic configurations .
  • Toxicological Screening : Another investigation focused on assessing the toxicological profiles of various brominated compounds including this compound. The findings suggested potential endocrine-disrupting effects that warrant further exploration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-9,9-dioctyl-9H-fluorene?

The synthesis typically involves halogenation of 9,9-dioctylfluorene precursors under controlled conditions. For example:

  • Bromination : Reacting 9,9-dioctylfluorene with bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under inert atmosphere (N₂/Ar) .
  • Purification : Column chromatography with silica gel and solvents like hexane/ethyl acetate is critical to isolate the product.
  • Validation : Confirm purity via ¹H/¹³C NMR and mass spectrometry (MS) .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .
  • Spectroscopy : ¹H NMR (500 MHz) to verify substitution patterns (e.g., bromine at C2) and ¹³C NMR for backbone confirmation .
  • Elemental Analysis : Match calculated vs. observed C/H/Br ratios .

Advanced Research Questions

Q. How does the bromine substituent influence the photophysical properties of 9,9-dioctylfluorene derivatives?

Bromine introduces heavy-atom effects, enhancing spin-orbit coupling and intersystem crossing. This is critical for applications in:

  • Organic Light-Emitting Diodes (OLEDs) : Bromine alters emission spectra and charge transport properties.
  • Nonlinear Optics : Brominated derivatives exhibit enhanced two-photon absorption cross-sections .
  • Methodological Note : Compare UV-Vis absorption and fluorescence spectra with non-brominated analogs .

Q. What challenges arise in crystallographic refinement of brominated fluorene derivatives, and how are they addressed?

Bromine’s high electron density complicates X-ray diffraction analysis. Solutions include:

  • Software Tools : Use SHELXL for refining heavy-atom positions and managing thermal displacement parameters .
  • Data Collection : High-resolution synchrotron data (λ < 1 Å) minimizes absorption errors.
  • Twinned Crystals : Apply SHELXD/SHELXE for structure solution in cases of twinning .

Q. How can researchers resolve contradictions in reaction yields during cross-coupling reactions involving this compound?

Common issues include steric hindrance from octyl groups and bromine’s low reactivity. Mitigation strategies:

  • Catalytic Systems : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for Suzuki-Miyaura couplings .
  • Solvent Optimization : Replace THF with toluene or DMF to improve solubility .
  • Kinetic Monitoring : Track reaction progress via thin-layer chromatography (TLC) to optimize time/temperature .

Q. What role does this compound play in pharmaceutical intermediates?

The compound serves as a precursor for antiviral drugs:

  • Case Study : Ledipasvir (HCV protease inhibitor) synthesis involves brominated fluorene derivatives as key intermediates .
  • Functionalization : Bromine enables regioselective functionalization (e.g., iodine substitution for radioimaging probes) .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Discrepancies arise from:

  • Polymorphism : Different crystal packing modes due to alkyl chain conformations.
  • Impurities : Residual solvents (e.g., THF) lower observed melting points.
  • Validation : Use differential scanning calorimetry (DSC) with controlled heating rates .

Q. How to reconcile conflicting NMR data for brominated fluorenes?

Ensure:

  • Deuterated Solvents : Use CDCl₃ instead of DMSO-d₆ to avoid peak broadening.
  • Relaxation Delays : Increase acquisition times to resolve overlapping signals from octyl chains .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for this compound

ParameterConditionReference
Reaction Temperature0–25°C (bromination)
CatalystNone (direct bromination)
PurificationSilica gel (hexane:EA = 9:1)
Yield65–85%

Table 2. Analytical Standards for Purity Assessment

TechniqueParametersReference
HPLCC18 column, acetonitrile/water
¹H NMR500 MHz, CDCl₃, δ 7.2–7.8 ppm
Elemental AnalysisC: ±0.3%, H: ±0.1%, Br: ±0.2%

Properties

IUPAC Name

2-bromo-9,9-dioctylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41Br/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30)23-28(26)29/h13-14,17-20,23H,3-12,15-16,21-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVGRPGDCPNGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514137
Record name 2-Bromo-9,9-dioctyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302554-80-9
Record name 2-Bromo-9,9-dioctyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-9,9-di-n-octylfluorene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 3L flask fitted with a mechanical stirrer was charged with 2-bromofluorene (45 g, 183.6 mmole) and 150 mL DMSO. Under a N2 atmosphere was added 80 mL of a 50% aqueous NaOH solution and 2.72 g of benzyltriethylammonium chloride (2.72 g, 11.98 mmole). This was stirred for 2 h at RT. With vigorous mechanical stirring, n-octylbromide (84.96 g, 440 mmole) was added via a dropping funnel (exotherm). Stirring was continued for 2 hours. To the reaction mixture was added 500 mL of a 1:1 mixture of water/ether, and the organic layer separated and was washed successively with brine and then water. Drying over magnesium sulfate and evaporation of the solvent gave an oil. Purification by column chromatography (silica gel; hexane as the mobile phase) gave 67 g (78% yield) of 2-bromo-9,9-dioctylfluorene as a pale oil.
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Synthesis routes and methods II

Procedure details

A 3 L flask fitted with a mechanical stirrer was charged with 2-bromofluorene (45 g, 183.6 mmole) and 150 mL DMSO. Under a N2 atmosphere was added 80 mL of a 50% aqueous NaOH solution and 2.72 g of benzyltriethylammonium chloride (2.72 g, 11.98 mmole). This was stirred for 2 h at RT. With vigorous mechanical stirring, n-octylbromide (84.96 g, 440 mmole) was added via a dropping funnel (exotherm). Stirring was continued for 2 hours. To the reaction mixture was added 500 mL of a 1:1 mixture of water/ether, and the organic layer separated and was washed successively with brine and then water. Drying over magnesium sulfate and evaporation of the solvent gave an oil. Purification by column chromatography (silica gel; hexane as the mobile phase) gave 67 g (78% yield) of 2-bromo-9,9-dioctylfluorene as a pale oil.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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